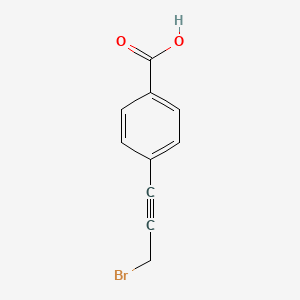

4-(3-Bromoprop-1-YN-1-YL)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

4-(3-bromoprop-1-ynyl)benzoic acid |

InChI |

InChI=1S/C10H7BrO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,(H,12,13) |

InChI Key |

AILROQQQDLYGJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CCBr)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Bromoprop 1 Yn 1 Yl Benzoic Acid and Its Precursors

Strategies for the Construction of the Aryl-Alkyne Core

The central challenge in synthesizing the target compound is the efficient construction of the aryl-alkyne bond. Modern organic synthesis offers powerful tools, particularly palladium-catalyzed cross-coupling reactions, to achieve this transformation.

Palladium catalysis is a cornerstone of C-C bond formation in organic synthesis. Several named reactions are applicable for creating the aryl-alkyne linkage present in 4-(3-bromoprop-1-yn-1-yl)benzoic acid, each with distinct advantages regarding substrate scope and reaction conditions.

The Sonogashira reaction is a premier method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For the synthesis of a precursor to the target molecule, a common approach involves the coupling of a 4-halobenzoic acid derivative (like 4-iodobenzoic acid or 4-bromobenzoic acid) with a suitable terminal alkyne, such as propargyl alcohol or trimethylsilylacetylene.

The reaction proceeds through a catalytic cycle involving both palladium and copper. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the aryl-alkyne product and regenerates the palladium(0) catalyst. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for synthesizing molecules where copper might cause undesirable side reactions or complicate purification. libretexts.org These systems often utilize bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. libretexts.org The choice of catalyst, base, and solvent is crucial and can be tailored to the specific substrates. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Sonogashira Coupling | Aryl Halide | Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodobenzoic acid ester | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N/DMF | 70-95 | | 4-Bromobenzoic acid ester | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 65-90 | | 4-Iodobenzoic acid | (Trimethylsilyl)acetylene | Pd/Cu | Base | N/A | 80-95 organic-chemistry.org |

This table presents generalized conditions and yields based on typical Sonogashira reactions.

While the Sonogashira coupling is the most direct method, other cross-coupling reactions can also be employed to construct the aryl-alkyne framework.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov To apply this to the synthesis of an aryl-alkyne, one could couple a 4-halobenzoic acid derivative with an alkynylboronic acid or ester. These alkynylboron reagents can be prepared in situ or used as stable, isolable compounds, offering an advantage in terms of handling and storage. researchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org Organozinc compounds are among the most reactive organometallics used in cross-coupling, which can lead to faster reaction times. openochem.org For this specific synthesis, an alkynylzinc halide would be reacted with a 4-halobenzoic acid derivative. The high reactivity of organozinc reagents, however, also makes them sensitive to moisture and air, often requiring stringent anhydrous reaction conditions. wikipedia.orgopenochem.org

Table 2: Comparison of Cross-Coupling Strategies for Aryl-Alkyne Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Challenges |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (with Cu(I)) | Direct, high efficiency, well-established | Requires terminal alkyne, potential for alkyne homocoupling |

| Suzuki-Miyaura | Alkynylboronic acid/ester | Mild conditions, high functional group tolerance, stable reagents | Indirect (requires pre-formation of boron reagent) |

| Negishi | Alkynylzinc halide | High reactivity, can couple with less reactive halides (e.g., chlorides) | Moisture and air sensitivity of organozinc reagent |

An alternative strategy involves the direct use of propargyl bromide (3-bromo-1-propyne). nih.gov This approach could theoretically involve a palladium-catalyzed coupling of a 4-zincated benzoic acid derivative with propargyl bromide. However, a more common and stepwise approach is often preferred for its reliability.

This stepwise route typically involves two key transformations:

Installation of a terminal alkyne: A precursor, 4-ethynylbenzoic acid, is first synthesized. This is commonly achieved via a Sonogashira coupling of a 4-halobenzoic acid ester with trimethylsilylacetylene, followed by the removal of the silyl protecting group. organic-chemistry.org

Halogenation of the terminal alkyne: The resulting terminal alkyne, 4-ethynylbenzoic acid (or its ester), is then halogenated. The addition of halogens like bromine (Br₂) across the triple bond can occur, and under controlled conditions with one equivalent of the halogen, a dihaloalkene is formed, typically as a mixture of E and Z isomers. libretexts.orgmasterorganicchemistry.com To obtain the desired 3-bromo-1-ynyl product, a different approach is required. This involves the reaction of the terminal alkyne with a suitable brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a catalyst like silver nitrate. This reaction proceeds via an electrophilic substitution on the terminal alkyne, replacing the acetylenic proton with a bromine atom. Enzymatic halogenation of terminal alkynes has also been reported, highlighting an emerging biocatalytic approach. nih.govnih.gov

In some synthetic designs, it may be advantageous to introduce the benzoic acid functionality at a later stage. This involves starting with a different functional group on the aromatic ring that can be converted into a carboxylic acid after the aryl-alkyne core has been constructed.

For example, a synthesis could begin with 4-bromotoluene. The methyl group can be a precursor to the carboxylic acid. The aryl-alkyne bond is formed first, for instance, by coupling 4-bromo-1-iodobenzene with an alkyne at the more reactive iodo-position, followed by subsequent functionalization of the alkyne. The remaining bromo-substituent could then be converted to a carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide, or through a palladium-catalyzed cyanation followed by hydrolysis of the resulting nitrile. This approach can be useful if the free carboxylic acid is incompatible with the conditions required for the coupling or alkyne modification steps. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches

Optimization of Reaction Conditions and Scalability Studies

To move from a laboratory-scale synthesis to a more practical and scalable process, optimization of the reaction conditions is essential. This involves a systematic study of catalysts, solvents, and other reaction parameters to maximize yield, purity, and efficiency.

Catalyst Systems and Ligand Optimization

The choice of catalyst and ligands is paramount in the Sonogashira coupling. wikipedia.org While traditional systems are effective, modern advancements have led to more robust and efficient catalysts.

Palladium Catalyst: The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]. wikipedia.org Other common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. libretexts.org

Copper(I) Co-catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), are typically used as co-catalysts to facilitate the reaction by forming a copper acetylide intermediate, which increases the rate of the reaction. wikipedia.org However, copper-free Sonogashira couplings have also been developed to avoid issues related to residual copper contamination. libretexts.org

Ligand Optimization: The phosphine ligands on the palladium center play a crucial role in stabilizing the catalyst and influencing its reactivity. While triphenylphosphine (PPh₃) is common, other ligands such as bulky, electron-rich phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs) can lead to higher turnover numbers and allow for the coupling of less reactive aryl chlorides. libretexts.orgorganic-chemistry.org

| Entry | Palladium Source | Ligand | Co-catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ | PPh₃ | CuI | 85 |

| 2 | Pd(OAc)₂ | XPhos | CuI | 92 |

| 3 | Pd₂(dba)₃ | PPh₃ | CuI | 88 |

| 4 | PdCl₂(CH₃CN)₂ | sXPhos | None (Copper-free) | 78 |

Solvent Effects and Reaction Medium Engineering

The solvent system can dramatically influence the outcome of the synthesis, affecting solubility, reaction rates, and even the stability of the catalyst.

Solvents: Sonogashira reactions are often carried out in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (B52724). An amine, such as triethylamine or diisopropylamine, is typically used as both a solvent component and the base required to neutralize the hydrogen halide produced during the reaction. organic-chemistry.org

Reaction Medium Engineering: There is a growing interest in developing more environmentally benign synthetic methods. This includes the use of "green" solvents or even performing the reaction in aqueous media, which can be facilitated by the use of water-soluble ligands and surfactants. researchgate.net Such systems can simplify product isolation and reduce organic waste.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | Triethylamine | 60 | 85 |

| 2 | DMF | Diisopropylamine | 25 | 90 |

| 3 | Toluene | Triethylamine | 80 | 75 |

| 4 | Water/Acetonitrile | Piperidine | 50 | 82 |

Stereochemical Control and Regioselectivity in Synthesis

While the target molecule this compound does not possess stereocenters, regioselectivity is a critical aspect of its synthesis. researchgate.net

Regioselectivity: The term refers to the control of which position on a molecule reacts. In the context of this synthesis, it is crucial that the Sonogashira coupling occurs exclusively between the C-4 position of the benzoic acid ring and the terminal carbon of the alkyne. The high regioselectivity of the Sonogashira reaction ensures this outcome, as the C-H bond of the terminal alkyne is specifically activated for coupling. wikipedia.org When using unsymmetrical internal alkynes in other potential reactions, controlling the site of addition becomes a significant challenge, often dictated by steric and electronic factors of the substituents on the alkyne. nih.gov For the synthesis of the target compound, starting with a terminal alkyne like propargyl alcohol provides a definitive solution to the regioselectivity challenge in the key C-C bond-forming step.

Chemical Reactivity and Mechanistic Investigations of 4 3 Bromoprop 1 Yn 1 Yl Benzoic Acid

Reactivity at the Bromine Center

The carbon-bromine bond in the propargylic position is the most reactive site for nucleophilic attack and transition-metal-catalyzed coupling reactions. The bromine atom functions as an excellent leaving group, facilitating a variety of bond-forming strategies.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The propargylic bromide moiety is an active participant in numerous transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular scaffolds through the formation of new carbon-carbon bonds. rsc.org Catalytic systems, predominantly based on palladium, nickel, or iron, are employed to couple the propargylic fragment with a diverse array of organic partners. rsc.orgacs.orgresearchgate.net

The bromine center allows for the introduction of various organic substituents through well-established cross-coupling methodologies.

Arylation: In Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between 4-(3-bromoprop-1-yn-1-yl)benzoic acid and an aryl boronic acid in the presence of a base. organic-chemistry.orgwikipedia.org This reaction results in the formation of a new carbon-carbon bond between the propargylic carbon and the aryl group. Iron-catalyzed variants of the Suzuki-Miyaura coupling have also been developed for propargyl electrophiles. acs.org

Alkenylation: The Heck reaction, another palladium-catalyzed process, enables the coupling of the propargylic bromide with an alkene. organic-chemistry.orgwikipedia.org This reaction typically proceeds with high stereoselectivity, yielding the trans-substituted alkene product. youtube.com

Alkynylation: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons. wikipedia.orglibretexts.org While typically used to couple aryl halides with terminal alkynes, modifications of this reaction can be envisioned to couple the propargylic bromide with a terminal alkyne, often requiring a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Table 1: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-(3-Arylprop-1-yn-1-yl)benzoic acid |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-(4-Alkenylbut-1-yn-1-yl)benzoic acid |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Penta-1,4-diyn-1-yl)benzoic acid derivative |

The presence of multiple functional groups in this compound and its derivatives creates opportunities for intramolecular cyclization reactions. These reactions are highly valuable for the efficient synthesis of cyclic and heterocyclic structures. For instance, after converting the carboxylic acid to a suitable nucleophile, such as an amine via a Curtius rearrangement, an intramolecular nucleophilic substitution could occur where the nitrogen attacks the carbon bearing the bromine, leading to the formation of a cyclic compound. Alternatively, transition-metal catalysis, particularly with gold or platinum, can activate the alkyne moiety towards nucleophilic attack by the carboxylic acid group, leading to the formation of lactones, although this involves the alkyne rather than the bromine center directly. mdpi.com Calcium-catalyzed reactions of propargylic systems can also lead to cascade annulations and cyclizations. rsc.org

Nucleophilic Substitution Reactions and Derivatives

The propargylic bromide is highly susceptible to Sₙ2-type nucleophilic substitution. acs.orgacs.orggoogle.com The bromine atom is readily displaced by a wide range of nucleophiles, providing straightforward access to a diverse library of derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Common nucleophiles that can displace the bromide include:

Azides: Reaction with sodium azide (B81097) (NaN₃) yields 4-(3-azidoprop-1-yn-1-yl)benzoic acid. This derivative is a key precursor for "click chemistry" applications.

Amines: Primary and secondary amines react to form the corresponding propargylic amines.

Thiols: Thiolates readily displace the bromide to form propargylic thioethers.

Alcohols/Phenols: In the presence of a base, alkoxides and phenoxides can react to form propargylic ethers.

Cyanide: Reaction with sodium or potassium cyanide introduces a nitrile group.

Table 2: Examples of Nucleophilic Substitution Derivatives

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide ion | Sodium Azide (NaN₃) | R-CH₂-N₃ |

| Amine | Diethylamine (Et₂NH) | R-CH₂-NEt₂ |

| Thiolate | Sodium thiophenoxide (PhSNa) | R-CH₂-SPh |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | R-CH₂-OMe |

| Cyanide ion | Potassium Cyanide (KCN) | R-CH₂-CN |

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in this compound is another key site for chemical transformations. The acidic nature of the terminal proton and the high electron density of the triple bond allow it to participate in a variety of addition and coupling reactions.

Click Chemistry Applications

The terminal alkyne is an ideal functional group for "click chemistry," a concept introduced by K. B. Sharpless that describes reactions with high yields, stereospecificity, and broad applicability. nih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org

In this reaction, the terminal alkyne of this compound (or its derivatives) reacts with an organic azide in the presence of a copper(I) catalyst. This process is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. organic-chemistry.org The resulting triazole ring is chemically stable and can act as a rigid linker in more complex molecules. The presence of the carboxylic acid group can even promote the CuAAC reaction. researchgate.net This methodology is widely used in drug discovery, bioconjugation, and materials science. nih.gov

The synthesis of the required azide precursor can be achieved via nucleophilic substitution at the bromine center, as described in section 3.1.2. This dual reactivity allows the molecule to be used as a versatile linker, first attaching to a substrate via substitution of the bromine and then conjugating to another molecule via the click reaction.

Table 3: Click Chemistry Application

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 4-(3-(4-(Phenylmethyl)-1H-1,2,3-triazol-1-yl)prop-1-yn-1-yl)benzoic acid |

| 4-(3-Azidoprop-1-yn-1-yl)benzoic acid | Phenylacetylene | CuSO₄, Sodium Ascorbate | 4-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)prop-1-yn-1-yl)benzoic acid |

Hydrometallation and Carbometallation Reactions

The alkyne C-C triple bond is susceptible to the addition of metal-hydride and organometallic reagents.

Hydrometallation: This class of reactions involves the addition of an E-H bond (where E is typically B, Si, or a metal) across the alkyne. bohrium.com Depending on the catalyst and reagents used, hydrometallation can proceed with high regio- and stereoselectivity. rsc.orgacs.org For terminal alkynes like this compound, potential transformations include:

Hydroboration: Addition of a borane (B79455) (e.g., pinacolborane) to yield a vinylboronate ester. rsc.org

Hydrosilylation: Addition of a hydrosilane to form a vinylsilane. acs.org

Hydrocupration: Addition of a copper hydride, which generates a reactive alkenyl copper intermediate that can be trapped with electrophiles. nih.govacs.org

While these are fundamental reactions for terminal alkynes, specific studies applying hydrometallation to this compound have not been reported.

Carbometallation: Carbometallation involves the addition of an organometallic reagent (R-M) across the alkyne, forming a new C-C bond and a new C-M bond. wikipedia.orgresearchgate.net This reaction is a powerful tool for constructing complex carbon skeletons. rsc.orgnih.gov Various metals, including lithium, aluminum, and zirconium, can be used. wikipedia.orgnih.gov The resulting vinylmetallic intermediate can be further functionalized. As with hydrometallation, there is a lack of literature specifically documenting the carbometallation of this compound.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Beyond the azide-alkyne cycloaddition, the alkyne functionality can theoretically participate in other cycloaddition reactions. In a Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. This reactivity is often enhanced by the presence of electron-withdrawing groups. Similarly, the alkyne can react with other 1,3-dipoles (such as nitrile oxides or nitrones) to form various five-membered heterocycles. However, there are no specific research findings available that detail these cycloaddition reactions for this compound.

Polymerization and Oligomerization Studies

Phenylacetylene and its derivatives can undergo polymerization, typically catalyzed by transition metals like rhodium or tungsten, to produce substituted polyacetylenes. researchgate.netmdpi.comresearchgate.net These polymers often possess interesting electronic and optical properties due to their conjugated backbone. The presence of the benzoic acid and bromopropyl groups on this compound could lead to functional polymers with tunable solubility and the potential for post-polymerization modification. osti.gov Despite this potential, specific studies on the polymerization or oligomerization of this particular monomer are not documented in the available literature.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic attack is governed by the electronic effects of its two substituents: the carboxylic acid and the 3-bromoprop-1-yn-1-yl group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the existing substituents.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slower to react with electrophiles. minia.edu.egyoutube.com

3-Bromoprop-1-yn-1-yl (-C≡C-CH₂Br): The alkyne group is also an electron-withdrawing group, deactivating the ring towards EAS, though less strongly than the carboxylic acid.

The combined effect of these two deactivating groups makes the aromatic ring of this compound significantly less reactive than benzene. When an EAS reaction does occur, the directing effects of the substituents control the position of the incoming electrophile. The powerful meta-directing influence of the carboxylic acid group will dominate, directing the electrophile to the positions meta to it (C3 and C5).

| EAS Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(3-Bromoprop-1-yn-1-yl)-3-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(3-bromoprop-1-yn-1-yl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-(3-Bromoprop-1-yn-1-yl)-3-sulfobenzoic acid |

Palladium-Catalyzed C-H Activation and Functionalization

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the traditional rules of electrophilic aromatic substitution. Palladium-catalyzed C-H activation is a powerful tool for this purpose, and the carboxylic acid group can act as an effective directing group. nih.govresearchgate.net

In this process, the substrate first coordinates to a palladium(II) catalyst through the deprotonated carboxylate group. This brings the metal center in close proximity to the ortho C-H bonds (C3 and C5), facilitating the cleavage of one of these bonds to form a five-membered palladacycle intermediate. researchgate.net This intermediate can then react with various coupling partners to introduce a new functional group at the ortho position. This method provides a regioselective route to derivatives that are inaccessible through classical EAS reactions. nih.gov

| C-H Functionalization | Coupling Partner | Product |

| Arylation | Aryl halide | 3-Aryl-4-(3-bromoprop-1-yn-1-yl)benzoic acid |

| Alkylation | Alkyl halide | 3-Alkyl-4-(3-bromoprop-1-yn-1-yl)benzoic acid |

| Acetoxylation | PhI(OAc)₂ | 3-Acetoxy-4-(3-bromoprop-1-yn-1-yl)benzoic acid |

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound—the carboxylic acid, the aromatic ring, the alkyne, and the propargylic bromide—presents a significant challenge and opportunity in synthesis. Achieving chemo- and regioselectivity means controlling which functional group reacts and at which position. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. nih.gov

Propargylic Bromide: The C-Br bond is susceptible to nucleophilic substitution (S_N2) reactions. Mild nucleophiles (e.g., azide, soft carbon nucleophiles) can react selectively at this position without affecting the carboxylic acid or the alkyne.

Alkyne: The triple bond can undergo addition reactions, such as hydrogenation or hydration. Catalytic hydrogenation using Lindlar's catalyst would selectively reduce the alkyne to a cis-alkene.

Carboxylic Acid: As discussed, this group can be selectively converted to esters or amides using appropriate coupling agents, leaving the other functional groups intact.

Regioselectivity , the control of reaction at a specific position, is primarily relevant to the aromatic ring. As detailed in the sections on EAS and C-H activation, the choice of reaction conditions (ionic vs. organometallic) allows for the selective functionalization of either the meta or ortho positions, respectively. The selection of appropriate reagents and reaction parameters is crucial for steering a transformation toward the desired product. nih.govresearchgate.net

Applications of 4 3 Bromoprop 1 Yn 1 Yl Benzoic Acid in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The unique combination of a carboxylic acid, a phenyl ring, an alkyne, and a reactive bromide makes 4-(3-Bromoprop-1-yn-1-yl)benzoic acid a highly valuable precursor for the synthesis of intricate and high-value molecules.

Synthesis of Macrocycles and Cage Compounds

Macrocycles and cage compounds are of great interest in supramolecular chemistry and materials science due to their unique host-guest properties and defined cavities. The rigid structure of the phenyl-alkyne unit in this compound can serve as a corner element in the construction of such architectures.

The synthesis of macrocycles can be envisioned through several pathways. For instance, the carboxylic acid can be converted to an ester or amide, followed by a palladium-catalyzed Sonogashira coupling of the terminal alkyne with an aryl dihalide. Subsequent intramolecular cyclization would yield the desired macrocycle. Alternatively, the propargyl bromide functionality can undergo nucleophilic substitution with a bis-nucleophile, followed by cyclization.

| Macrocycle Precursor | Coupling Partner | Reaction Type | Resulting Macrocycle |

| 4-(3-Bromoprop-1-yn-1-yl)benzoyl chloride | 1,4-Diaminobenzene | Amidation & Nucleophilic Substitution | Aza-macrocycle |

| Methyl 4-(3-bromoprop-1-yn-1-yl)benzoate | 1,3-Diiodobenzene | Sonogashira & Ester Hydrolysis/Lactonization | Lactone-based macrocycle |

| 4-(3-Azidoprop-1-yn-1-yl)benzoic acid | Dipropargyl ether | Click Chemistry (CuAAC) | Triazole-containing macrocycle |

This table presents hypothetical synthetic routes to macrocycles utilizing the reactivity of this compound.

Construction of Dendrimers and Polymeric Scaffolds

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The AB2 nature of a modified this compound, where the carboxylic acid acts as one reactive site and the alkyne and bromide offer two others, makes it a suitable monomer for the divergent synthesis of dendrimers.

For example, the carboxylic acid can be protected, and the propargyl bromide can be reacted with a molecule containing two nucleophilic sites. Deprotection of the acid and subsequent reaction with another protected monomer unit would lead to the next generation of the dendrimer. The terminal alkyne can be used for "click" chemistry reactions to attach peripheral functional groups.

Similarly, in polymer chemistry, this molecule can be used to synthesize highly cross-linked or functionalized polymers. The polymerization could proceed through various mechanisms, including polycondensation involving the carboxylic acid, or addition polymerization of the alkyne.

| Monomer Derivative | Polymerization Method | Resulting Polymer Type | Potential Application |

| 4-(3-Hydroxyprop-1-yn-1-yl)benzoic acid | Polycondensation | Polyester | Biodegradable materials |

| 4-(3-Aminoprop-1-yn-1-yl)benzoic acid | Polyamidation | Polyamide | High-performance fibers |

| This compound | Palladium-catalyzed polycoupling | Cross-linked polymer | Gas separation membranes |

This table illustrates the potential of this compound derivatives as monomers for various types of polymers.

Precursor for Optoelectronic Materials (e.g., Conjugated Polymers, Molecular Wires)

The rigid phenyl-alkyne backbone of this compound makes it an excellent candidate for the synthesis of conjugated polymers and molecular wires. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular electronics.

The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of such materials. Polymerization of monomers derived from this compound with appropriate di- or tri-haloarenes can lead to highly conjugated systems with tunable electronic and optical properties. The carboxylic acid group can be used to anchor these molecular wires to surfaces or to modulate their solubility.

In Medicinal Chemistry as a Scaffold and Intermediate

The structural features of this compound also lend themselves to applications in medicinal chemistry, where it can serve as a versatile scaffold for the synthesis of novel therapeutic agents and as an intermediate for the development of chemical probes.

Design and Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. The alkyne and propargyl bromide functionalities of this compound can be exploited to construct a variety of heterocyclic systems.

For instance, the alkyne can participate in cycloaddition reactions, such as the [3+2] Huisgen cycloaddition with azides to form triazoles, or with nitrile oxides to form isoxazoles. The propargyl bromide can react with various nucleophiles to initiate cyclization cascades, leading to the formation of nitrogen-, oxygen-, or sulfur-containing heterocycles.

| Reactant | Reaction Type | Resulting Heterocycle |

| Benzyl azide (B81097) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-Disubstituted triazole |

| Acetone oxime, chloramine-T | 1,3-Dipolar cycloaddition | Isoxazole |

| Thiourea | Nucleophilic substitution and cyclization | Thiazole derivative |

| 2-Aminophenol | Nucleophilic substitution and intramolecular cyclization | Benzoxazine derivative |

This table provides examples of heterocyclic systems that could be synthesized from this compound.

Development of Chemical Probes and Activity-Based Probes

Chemical probes are essential tools for studying biological systems. Activity-based probes (ABPs) are a class of chemical probes that covalently label a specific set of enzymes, often by reacting with an active site residue. The propargyl bromide moiety of this compound can act as a reactive "warhead" for such probes, capable of alkylating nucleophilic residues in enzyme active sites.

Furthermore, the terminal alkyne serves as a versatile "handle" for bioorthogonal chemistry. After the probe has labeled its target protein, the alkyne can be selectively reacted with an azide-containing reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) via a click reaction. This allows for the visualization or isolation of the labeled proteins. The benzoic acid group can be used to attach a targeting ligand that directs the probe to a specific protein or cellular location.

Incorporation into Libraries for Target-Oriented Synthesis

The unique trifunctional nature of this compound, possessing a carboxylic acid, a terminal alkyne, and a propargylic bromide, makes it a highly valuable building block for the construction of diverse molecular libraries aimed at target-oriented synthesis. The distinct reactivity of each functional group allows for sequential and orthogonal chemical modifications, enabling the rapid generation of a multitude of structurally distinct compounds.

The carboxylic acid moiety provides a versatile handle for immobilization onto solid supports, a common strategy in combinatorial chemistry for the streamlined synthesis and purification of compound libraries. Alternatively, the carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or ketones, further expanding the chemical space of the resulting library.

The terminal alkyne is particularly amenable to a wide range of highly efficient and selective transformations. Most notably, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a cornerstone of modern chemical biology and drug discovery for its reliability and biocompatibility. rsc.org This allows for the facile conjugation of the core scaffold with a diverse set of azide-containing building blocks. Furthermore, the terminal alkyne can undergo Sonogashira cross-coupling reactions to introduce aryl or vinyl substituents, providing access to compounds with extended π-systems. nih.gov The high energy of the alkyne functional group makes these reactions thermodynamically favorable and generally irreversible. nsf.gov

The propargylic bromide introduces a third point of diversification. The bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, in SN2 reactions. This allows for the introduction of a wide array of side chains, further increasing the complexity and diversity of the synthesized library. The ability to perform these transformations in a controlled, stepwise manner is crucial for the systematic exploration of structure-activity relationships (SAR) in drug discovery and chemical biology.

Below is an interactive data table illustrating the potential diversification points of this compound in library synthesis.

| Functional Group | Potential Reactions | Resulting Functionality |

| Carboxylic Acid | Amide coupling, Esterification, Solid-phase synthesis | Amides, Esters, Polymer-bound intermediates |

| Terminal Alkyne | CuAAC (Click Chemistry), Sonogashira coupling | Triazoles, Aryl/vinyl alkynes |

| Propargylic Bromide | Nucleophilic substitution (SN2) | Amines, Ethers, Thioethers |

Role in Catalyst Development and Ligand Design

The structural features of this compound also position it as a promising candidate for the development of novel catalysts and ligands for transition metal-catalyzed reactions.

Ligand Precursor for Metal Catalysis

The benzoic acid functionality can serve as a coordinating group for a variety of metal centers. Carboxylate ligands are ubiquitous in coordination chemistry and have been successfully employed in the design of metal-organic frameworks (MOFs) and homogeneous catalysts. rsc.orgresearchgate.net The carboxylate group can bind to metal ions in a monodentate, bidentate, or bridging fashion, allowing for the construction of diverse coordination architectures.

The alkyne and propargylic bromide moieties offer opportunities for further modification of the ligand structure. For instance, the alkyne can be used to append the benzoic acid core to larger, pre-existing ligand scaffolds through click chemistry. This modular approach allows for the rapid synthesis of a library of ligands with systematically varied steric and electronic properties. The propargylic bromide can be used to introduce additional donor atoms, such as phosphorus or nitrogen, which can then coordinate to the metal center, leading to the formation of multidentate ligands. The development of such tailored ligands is crucial for controlling the reactivity and selectivity of metal catalysts. For instance, chiral BINOL-derived ligands have been shown to be effective in copper-mediated enantioselective C-H activation reactions. nih.gov

Substrate for Mechanistic Elucidation in Catalytic Cycles

Functionalized alkynes are invaluable tools for probing the mechanisms of catalytic reactions. The well-defined reactivity of the alkyne triple bond allows for the systematic study of key elementary steps in a catalytic cycle, such as migratory insertion, reductive elimination, and transmetalation. acs.orgscispace.comacs.org

The presence of the benzoic acid group in this compound can influence the course of a catalytic reaction through coordination to the metal center or by participating in proton transfer steps. The interplay between the benzoic acid and the alkyne functionality can provide valuable insights into the role of secondary interactions in catalysis. For example, in gold-catalyzed reactions, the activation of alkynes by the metal center is a key step, and the electronic properties of the alkyne substituents can have a significant impact on the reaction outcome. nih.govacs.orgmdpi.com

Furthermore, the bromine atom can serve as a handle for introducing spectroscopic probes, such as isotopes or fluorophores, into the molecule. This allows for the use of advanced analytical techniques, such as NMR spectroscopy and fluorescence microscopy, to monitor the fate of the substrate throughout the catalytic cycle. A deeper understanding of the reaction mechanism is essential for the rational design of more efficient and selective catalysts.

The following table summarizes the potential roles of the functional groups of this compound in catalyst development and mechanistic studies.

| Functional Group | Role in Catalyst Development | Role in Mechanistic Studies |

| Carboxylic Acid | Metal coordination, Ligand scaffold | Influence on reactivity, Proton transfer |

| Terminal Alkyne | Ligand modification, Catalyst anchoring | Substrate for studying reaction steps |

| Propargylic Bromide | Introduction of donor atoms | Introduction of spectroscopic probes |

Computational and Theoretical Studies of 4 3 Bromoprop 1 Yn 1 Yl Benzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of 4-(3-bromoprop-1-yn-1-yl)benzoic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

DFT and ab initio calculations can determine the electronic structure of this compound, offering a quantitative understanding of its reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

Other important reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a comprehensive picture of the molecule's tendency to donate or accept electrons, which is fundamental to predicting its behavior in chemical reactions. For instance, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. vjst.vn

Table 1: Calculated Reactivity Descriptors for Benzoic Acid Derivatives (Illustrative)

| Descriptor | Benzoic Acid | 4-Bromobenzoic Acid | 4-Ethynylbenzoic Acid |

| HOMO Energy (eV) | -7.21 | -7.35 | -7.15 |

| LUMO Energy (eV) | -1.89 | -2.05 | -1.98 |

| HOMO-LUMO Gap (eV) | 5.32 | 5.30 | 5.17 |

| Ionization Potential (eV) | 7.21 | 7.35 | 7.15 |

| Electron Affinity (eV) | 1.89 | 2.05 | 1.98 |

| Electronegativity (χ) | 4.55 | 4.70 | 4.57 |

| Chemical Hardness (η) | 2.66 | 2.65 | 2.59 |

| Electrophilicity Index (ω) | 3.89 | 4.16 | 4.03 |

Note: This table presents illustrative data based on general trends observed in computational studies of substituted benzoic acids. Specific values for this compound would require dedicated calculations.

The flexibility of the 3-bromoprop-1-yn-1-yl side chain in this compound allows for multiple conformations. Conformational analysis, typically performed using DFT methods, can identify the most stable geometric arrangements of the molecule. nih.gov This involves systematically rotating the rotatable bonds and calculating the corresponding energy to map the potential energy surface.

A key aspect of the conformational analysis of this molecule would be the investigation of the torsional barrier around the bond connecting the phenyl ring and the alkyne group, as well as the rotation of the carboxylic acid group. researchgate.net The energy barriers for these rotations determine the conformational flexibility of the molecule at different temperatures. Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and its ability to interact with other molecules. For similar benzoic acid derivatives, it has been shown that conformational flexibility can lead to polymorphism, where the compound can exist in different crystalline forms with distinct properties. uky.edu

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can provide a detailed understanding of the synthetic pathways and key transformations it undergoes.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's kinetics. For reactions involving the propargyl bromide moiety of this compound, such as nucleophilic substitution or addition reactions, transition state analysis can reveal the detailed geometric changes and electronic rearrangements that occur during the transformation. rsc.org

Computational methods can be used to construct detailed energetic profiles for the synthetic routes leading to this compound and its derivatives. researchgate.netresearchgate.net These profiles depict the relative energies of reactants, intermediates, transition states, and products for each step in the reaction. By comparing the activation energies of different possible pathways, chemists can predict the most favorable reaction conditions and identify potential side reactions. This information is invaluable for optimizing synthetic protocols and improving reaction yields.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a macromolecular target, such as a protein or enzyme. These methods are widely used in drug discovery and materials science.

Given its structural features, this compound could be investigated as a potential ligand for various biological targets. Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a target protein and estimate the binding affinity. ekb.egnih.gov The results of these simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions. The bromo-alkyne functionality provides a unique chemical handle that could be exploited for covalent inhibition or further functionalization. Docking studies can guide the rational design of more potent and selective derivatives of this compound for specific therapeutic applications. researchgate.netresearchgate.net

Ligand-Receptor Interaction Prediction (for probe development)

Currently, there are no specific ligand-receptor interaction predictions for this compound reported in scientific literature. This type of computational analysis, often employing molecular docking simulations, is instrumental in the development of chemical probes. Such studies would theoretically involve docking the this compound molecule into the binding site of a target receptor to predict its binding affinity and mode of interaction.

For a hypothetical analysis, researchers would typically generate a 3D model of the compound and screen it against a library of biological targets. The results of such simulations are usually presented in a data table format, as shown in the illustrative example below.

Table 1: Hypothetical Ligand-Receptor Interaction Data for this compound (Note: This table is for illustrative purposes only and does not represent actual research findings.)

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Protein Kinase A | - | - | - |

| Cyclooxygenase-2 | - | - | - |

| Estrogen Receptor Alpha | - | - | - |

Supramolecular Assembly Prediction

There is currently no published research on the prediction of supramolecular assemblies formed by this compound. Computational studies in this area would typically use molecular dynamics simulations or other theoretical models to predict how individual molecules of the compound would self-assemble into larger, ordered structures. These predictions are vital for understanding the material properties and potential applications in nanotechnology and materials science.

Factors such as hydrogen bonding, π-π stacking, and halogen bonding would be analyzed to determine the most stable supramolecular structures. The findings of such a study might be summarized in a table detailing the predicted assembly motifs and their corresponding energies.

Table 2: Hypothetical Supramolecular Assembly Prediction for this compound (Note: This table is for illustrative purposes only and does not represent actual research findings.)

| Assembly Motif | Key Intermolecular Interactions | Calculated Stabilization Energy (kJ/mol) |

|---|---|---|

| 1D Chain | - | - |

| 2D Sheet | - | - |

| 3D Network | - | - |

Advanced Analytical Methodologies for Research on 4 3 Bromoprop 1 Yn 1 Yl Benzoic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 4-(3-bromoprop-1-yn-1-yl)benzoic acid derivatives. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (approximately δ 7.5-8.1 ppm), characteristic of a 1,4-disubstituted pattern. The methylene (B1212753) protons (-CH₂Br) adjacent to the bromine atom are expected to resonate as a singlet at approximately δ 4.3-4.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically far downfield (δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 165-170 ppm. The aromatic carbons will show four distinct signals, with the carboxyl- and alkyne-substituted carbons (C1 and C4) appearing at approximately δ 128-135 ppm and the other two aromatic carbons resonating around δ 129-132 ppm. The two sp-hybridized carbons of the alkyne moiety are expected in the δ 80-95 ppm range. The methylene carbon attached to the bromine (-CH₂Br) would likely appear furthest upfield, around δ 20-25 ppm. For the closely related 4-ethynylbenzoic acid, characteristic ¹³C NMR signals have been reported, providing a reference for these assignments. nih.gov

2D NMR: For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments would confirm the coupling between adjacent aromatic protons, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity |

| 10.0 - 13.0 | Broad Singlet |

| 7.9 - 8.1 | Doublet |

| 7.5 - 7.7 | Doublet |

| 4.3 - 4.5 | Singlet |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

The molecular ion peak ([M]⁺) for this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 252 and 254).

Key fragmentation patterns can be predicted based on the structure. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45), leading to the formation of an acylium ion and a phenyl cation, respectively. studyx.aidocbrown.info The propargyl bromide moiety may also fragment, for instance, through the loss of a bromine radical (-Br), or cleavage of the C-C bonds. nih.gov The presence of these characteristic fragments provides strong evidence for the compound's structure.

| Predicted Mass Spectrometry Fragments | | :--- | :--- | | m/z Value | Possible Fragment Identity | | 252/254 | [M]⁺ Molecular ion with Br isotopes | | 235/237 | [M - OH]⁺ | | 207/209 | [M - COOH]⁺ | | 173 | [M - Br]⁺ | | 128 | [M - CH₂Br - COOH]⁺ | | 105 | [C₆H₅CO]⁺ | | 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature for the carboxylic acid is a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. docbrown.info The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch of the internal alkyne is expected to show a weak to medium intensity band around 2200-2260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

| Expected IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Vibration | | 2500 - 3300 | O-H stretch (Carboxylic acid) | | > 3000 | Aromatic C-H stretch | | 2200 - 2260 | C≡C stretch (Internal alkyne) | | 1680 - 1710 | C=O stretch (Carboxylic acid) | | 1450 - 1600 | Aromatic C=C stretch | | ~1300 | C-O stretch | | 500 - 600 | C-Br stretch |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The presence of the benzene ring conjugated with the alkyne system in this compound is expected to give rise to characteristic UV absorptions. Phenylacetylene and other conjugated aromatic systems typically show strong absorptions in the ultraviolet region. For benzoic acid, transient UV-Vis absorption spectra have been studied, and for related compounds like 4-methoxybenzoic acid, absorption maxima are documented. nist.govresearchgate.net One would anticipate π → π* transitions associated with the aromatic ring and the conjugated system, likely resulting in one or more strong absorption bands in the 200-300 nm range.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds and for quantifying their concentration in mixtures. For an aromatic carboxylic acid like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govijcce.ac.ir To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the pH of the aqueous component is typically kept low (pH 2-3) by adding an acid like phosphoric acid or trifluoroacetic acid. sielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. This method allows for the separation of the target compound from impurities, with purity typically expressed as a percentage of the total peak area.

| Typical HPLC Parameters | | :--- | :--- | | Parameter | Condition | | Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (Gradient or Isocratic) | | Flow Rate | 1.0 mL/min | | Detection | UV at λmax (e.g., ~254 nm) | | Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, compounds with polar functional groups, such as the carboxylic acid in this compound, exhibit low volatility and are prone to thermal degradation, making them unsuitable for direct GC-MS analysis. restek.comlibretexts.org To overcome this, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. numberanalytics.com

Derivatization:

A common and effective method for derivatizing carboxylic acids is silylation. nih.govnih.gov This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. numberanalytics.comyoutube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. restek.comresearchgate.net The resulting TMS ester of this compound is significantly more volatile and less polar, allowing it to be readily analyzed by GC-MS.

Analysis and Fragmentation:

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their fragments are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

For the TMS derivative of this compound, characteristic fragmentation patterns would be expected. Key fragments would likely include the molecular ion (M+), a peak corresponding to the loss of a methyl group (M-15), and ions resulting from the cleavage of the ester and propargyl groups. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in distinctive pairs of peaks for bromine-containing fragments, aiding in their identification. miamioh.edupharmacy180.com

Table 1: Predicted GC-MS Analysis Parameters and Key Mass Fragments for TMS-Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column (Typical) | DB-5 or similar non-polar capillary column |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 326/328 (corresponding to ⁷⁹Br/⁸¹Br isotopes) |

| Predicted Major Fragments (m/z) | 311/313: Loss of a methyl group (-CH₃) from the TMS moiety. 203: Fragment corresponding to the [C₆H₄COOSi(CH₃)₃]⁺ moiety. 119: Fragment from the bromopropargyl group [BrCH₂C≡C]⁺. 73: Characteristic fragment of the trimethylsilyl group [Si(CH₃)₃]⁺. |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the well-documented structures of related benzoic acid derivatives. researchgate.netnih.govnih.gov

Expected Structural Motifs:

A ubiquitous feature in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups. researchgate.netmdpi.com This interaction typically results in a characteristic R²₂(8) ring motif. mdpi.comtandfonline.com It is highly probable that this compound would adopt this dimeric structure in the solid state.

Halogen Bonding: The bromine atom could participate in halogen bonds (Br···O), interacting with the carbonyl oxygen of a neighboring molecule.

π–π Stacking: The aromatic rings could engage in offset face-to-face stacking interactions, contributing to the stability of the crystal lattice. researchgate.net

C-H···O Interactions: Weaker hydrogen bonds involving aromatic or methylene C-H donors and carbonyl oxygen acceptors can further stabilize the three-dimensional structure.

The interplay of these interactions dictates the final crystal packing, influencing properties such as melting point, solubility, and solid-state reactivity.

Table 2: Representative Crystallographic Data for Substituted Benzoic Acid Dimers

| Feature | 2-Bromobenzoic Acid researchgate.net | 4-Bromobenzoic Acid | Benzoic Acid mdpi.com |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c | P2₁/c |

| Hydrogen Bond Motif | R²₂(8) Dimer | R²₂(8) Dimer | R²₂(8) Dimer |

| O-H···O Distance (Å) | ~2.64 | ~2.65 | ~2.64 |

| Other Interactions | Intramolecular Br···O contact, C-H···O bonds, π–π stacking | Halogen bonding, C-H···O bonds | C-H···π interactions |

Advanced Techniques for In-Situ Monitoring of Reactions

In-situ reaction monitoring provides real-time data on the progress of a chemical transformation, offering insights into reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sample extraction. rsc.orgmpg.de Several spectroscopic techniques are well-suited for monitoring reactions involving this compound.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

ATR-FTIR is a powerful tool for real-time monitoring of reactions in solution. utwente.nlrsc.org An ATR probe can be directly immersed into the reaction vessel, allowing for the continuous collection of infrared spectra. nih.govmdpi.com For reactions involving this compound, one could monitor several key vibrational bands:

C=O Stretch: The strong carbonyl stretch of the carboxylic acid (around 1700 cm⁻¹) can be tracked to follow its consumption or conversion to an ester or amide.

C≡C Stretch: The alkyne stretching vibration (typically weak, around 2100-2260 cm⁻¹) can be monitored during reactions such as click chemistry or additions across the triple bond.

O-H Stretch: The broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) would change significantly as the acid is consumed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly with the advent of flow-NMR systems and benchtop spectrometers, has become an invaluable tool for real-time reaction analysis. mdpi.commagritek.comrsc.org It provides detailed structural information on all species in the reaction mixture. By monitoring the ¹H or ¹³C NMR spectra over time, it is possible to quantify the disappearance of reactants and the appearance of products. For this compound, specific signals such as the methylene protons adjacent to the bromine, the aromatic protons, or the carboxylic acid proton could be integrated to generate concentration profiles versus time.

Raman Spectroscopy:

Raman spectroscopy is another vibrational technique that offers non-invasive, real-time monitoring capabilities, often using fiber optic probes. irdg.orghoriba.com It is particularly advantageous for reactions in aqueous media, as water is a very weak Raman scatterer. irdg.org The symmetric C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it an excellent probe for following reactions at the alkyne moiety. rsc.orgrsc.org

Table 3: Comparison of In-Situ Monitoring Techniques for this compound Reactions

| Technique | Key Functional Groups Monitored | Advantages |

|---|

| ATR-FTIR | -C=O (Carboxylic Acid/Ester) -O-H (Carboxylic Acid) -C≡C (Alkyne) | Widely available, provides rich functional group information, robust for many solvent systems. | | NMR | -Aromatic C-H -Methylene C-H -Carboxyl O-H -All ¹³C nuclei | Provides detailed structural information, allows for unambiguous identification and quantification of all species. | | Raman | -C≡C (Alkyne) -Aromatic Ring Modes | Excellent for symmetric bonds (C≡C), insensitive to water, non-destructive, suitable for in-situ measurements with fiber optics. |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Enhanced Sustainability

Future synthetic research will likely focus on developing more sustainable and efficient methods for the synthesis of 4-(3-Bromoprop-1-yn-1-yl)benzoic acid and its derivatives. Current approaches often rely on traditional cross-coupling reactions which may involve harsh conditions or expensive catalysts. The development of greener synthetic routes is a key objective.

Key areas for development include:

Catalyst Innovation : Research into recyclable catalysts or novel catalytic systems could reduce waste and improve cost-effectiveness. nih.gov This includes exploring non-precious metal catalysts and heterogeneous catalysts that can be easily separated from the reaction mixture.

Sustainable Solvents and Reagents : The use of water or bio-based solvents as reaction media aligns with the principles of green chemistry. rsc.org Additionally, employing sustainable hydrogen sources, such as methanol (B129727) or water, for hydrogenation or other reduction steps presents a promising area of investigation. rsc.org

Flow Chemistry : Continuous flow synthesis methodologies could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety compared to batch processes. This approach is also well-suited for the scale-up production of the compound.

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Recyclable Catalysts | Reduced waste, lower cost | Heterogeneous catalysis, nanocatalysts nih.gov |

| Green Solvents | Lower environmental impact, improved safety | Aqueous-phase synthesis, biodegradable solvents rsc.org |

| Alternative Hydrogen Sources | Increased sustainability | Transfer hydrogenation using sources like water or methanol rsc.org |

| Flow Chemistry | Enhanced control, scalability, and safety | Microreactor technology, continuous processing |

Exploration of Bioorthogonal Applications Beyond Current Click Chemistry

The terminal alkyne group in this compound is a prime functional handle for bioorthogonal chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction, its toxicity due to the copper catalyst limits its application in living systems. wikipedia.orgnih.govacs.org Future work will explore alternative, truly bioorthogonal ligation strategies.

Promising research directions include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This copper-free click reaction uses strained cyclooctynes to react with azides. wikipedia.orgnih.govacs.org Developing derivatives of the title compound that can efficiently participate in SPAAC would be a significant advancement for in-vivo labeling. researchgate.netescholarship.org

Alternative Cycloadditions : Research into other 1,3-dipoles besides azides, such as nitrones (in strain-promoted alkyne-nitrone cycloaddition, or SPANC), could provide mutually orthogonal labeling systems, allowing for the simultaneous tracking of multiple biological targets. nih.gov

Metal-Catalyzed Couplings : Exploring other metal catalysts beyond copper, such as ruthenium or iridium, may lead to new cycloaddition reactions with different reactivity profiles or selectivities. researchgate.net

Tetrazine Ligation : The rapid reaction between tetrazines and strained alkenes or alkynes is another powerful bioorthogonal tool. nih.gov Adapting the compound for participation in such reactions would broaden its utility in biological imaging and diagnostics. ucsd.edu

Integration into Fragment-Based Drug Discovery and Target Identification

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. nih.govnih.gov Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target, and then optimized into more potent leads. nih.govnih.gov The structure of this compound makes it an ideal candidate for FBDD campaigns.

Future applications in this area involve:

Library Development : The compound can serve as a scaffold for creating a library of diverse fragments. The benzoic acid and the bromo-alkyne moieties provide clear vectors for synthetic elaboration, allowing for systematic exploration of the chemical space around a target's binding site. nih.govwhiterose.ac.uk

Target Identification : Alkyne-bearing fragments can be used as chemical probes to identify and validate new drug targets. nih.gov After a fragment binds to a target protein, the alkyne can be used in a click reaction to attach a reporter tag (like biotin (B1667282) or a fluorophore), enabling the isolation and identification of the target protein. researchgate.net

Covalent Inhibitor Design : The propargyl bromide group is a reactive electrophile that can form a covalent bond with nucleophilic residues (like cysteine) in a protein's active site. This allows for the design of highly potent and selective covalent inhibitors, a strategy of growing importance in drug discovery.

Design of Next-Generation Functional Materials Utilizing the Compound's Unique Architecture

The rigid, conjugated structure of the phenyl-alkyne core makes this compound an attractive building block for advanced functional materials. numberanalytics.com Alkynes are versatile precursors for synthesizing polymers with unique electronic and physical properties. numberanalytics.com

Future research could focus on:

Conducting Polymers : Polymerization of the alkyne moiety can lead to conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. numberanalytics.comoup.com The benzoic acid group can be used to tune the solubility and processing characteristics of these materials.

Cross-Linked Elastomers : The alkyne can participate in thiol-yne "click" chemistry, which can be initiated by UV light, to form highly cross-linked polymer networks. nih.gov This allows for the creation of soft, biocompatible materials suitable for tissue engineering and other biomedical applications. nih.gov

Self-Assembling Systems : The benzoic acid group can participate in hydrogen bonding, driving the self-assembly of molecules into ordered supramolecular structures. This could be exploited to create nanomaterials with defined architectures, such as nanotubes or vesicles, for applications in drug delivery or catalysis.

| Material Type | Key Feature of Compound | Potential Application |

| Conjugated Polymers | Phenyl-alkyne core | Organic electronics, sensors numberanalytics.comoup.com |

| Cross-linked Elastomers | Terminal alkyne for thiol-yne chemistry | Soft tissue engineering, hydrogels nih.gov |

| Self-Assembling Nanomaterials | Benzoic acid for hydrogen bonding | Drug delivery, catalysis |

| Cyclic Polymers | Alkyne monomer | Electronic materials, biomedicine rsc.org |

High-Throughput Screening Methodologies for Derivative Libraries

To fully explore the potential of this compound in drug discovery and materials science, efficient methods for synthesizing and screening libraries of its derivatives are needed. ewadirect.com High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds to identify "hits" with desired properties. nih.gov

Future directions include:

Combinatorial Synthesis : Developing automated, high-throughput synthesis platforms to generate large libraries of derivatives. acs.orgnih.gov This could involve parallel synthesis techniques where variations of the benzoic acid, the phenyl ring, and the alkyne terminus are systematically explored.

Phenotypic Screening : Screening derivative libraries in cell-based assays to identify compounds that produce a desired biological effect (e.g., inhibiting cancer cell growth) without prior knowledge of the specific molecular target. nih.govvliz.be

Microdroplet Reactions : Utilizing microdroplet technology combined with mass spectrometry to rapidly screen reaction conditions for the synthesis of derivatives, accelerating the discovery of optimized synthetic protocols. nih.gov This approach can drastically reduce reaction times and the amount of reagents needed. nih.gov

Advanced Mechanistic Insights via Time-Resolved Spectroscopy and Computational Dynamics

Understanding the fundamental photochemical and photophysical properties of this compound is crucial for its application in materials science and as a biological probe. Time-resolved spectroscopic techniques can provide detailed insights into the behavior of molecules on very short timescales after absorbing light.

Future research in this area should involve:

Transient Absorption Spectroscopy : Using femtosecond (fs-TA) and nanosecond (ns-TA) transient absorption spectroscopy to study the excited-state dynamics of the molecule and its derivatives. nih.govmdpi.com This can reveal the lifetimes of excited states and the formation of reactive intermediates.

Time-Resolved Resonance Raman (TR3) Spectroscopy : This technique can provide structural information about short-lived intermediates formed after photoexcitation, helping to elucidate reaction mechanisms. nih.govmdpi.com

Computational Modeling : Combining experimental data with high-level quantum chemical calculations and molecular dynamics simulations to build a comprehensive model of the molecule's behavior. This can help to understand charge transfer processes, isomerization pathways, and reactivity. acs.org For example, simulations could probe the dynamics of the alkyne-to-allene isomerization upon photoexcitation, which can be a critical process in donor-acceptor systems. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-bromoprop-1-yn-1-yl)benzoic acid, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via Sonogashira coupling between 4-iodobenzoic acid and 3-bromopropyne. Key steps include:

- Pre-activation of the alkyne using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst.

- Solvent selection (e.g., THF or DMF) to balance reactivity and solubility of intermediates.

- Optimization of reaction temperature (60–80°C) and time (12–24 hours) to maximize yield .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitor by TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Handling :

- Use PPE (gloves, goggles, lab coat) due to the compound’s irritant properties.

- Avoid heat/sparks, as the alkyne moiety may decompose exothermically .

- Storage : Store in a desiccator at 2–8°C under inert gas (argon) to prevent moisture absorption and bromine displacement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR : Aromatic protons (δ 7.8–8.1 ppm), terminal alkyne proton (δ ~2.5 ppm, often absent due to coupling).

- ¹³C NMR : Carbonyl carbon (δ ~167 ppm), sp-hybridized carbons (δ 75–85 ppm) .

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methods :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed coupling reactions.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in alkyne functionalization .

- Validation : Compare computed activation energies with experimental yields under varying conditions (e.g., catalyst loading, solvent polarity) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Root Cause Analysis :

- Trace moisture or oxygen may deactivate catalysts; use rigorous solvent drying (e.g., molecular sieves) and inert atmospheres.

- Byproduct formation (e.g., homocoupling of alkynes) can be minimized by optimizing stoichiometry (1:1.2 aryl halide:alkyne ratio) .

- DOE Approach : Employ Design of Experiments (DOE) to isolate critical variables (temperature, catalyst type) and identify optimal conditions .

Q. How can the bromoalkyne moiety be leveraged to synthesize bioactive conjugates?

- Applications :

- Click chemistry: React with azides to form triazole-linked drug conjugates (e.g., CuAAC conditions: CuSO₄, sodium ascorbate).

- Suzuki-Miyaura coupling: Replace bromide with aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

- Challenges : Steric hindrance at the propargyl position may require bulky ligands (e.g., XPhos) to enhance coupling efficiency .

Methodological Notes

- Synthesis Optimization : Kinetic studies (e.g., in situ IR monitoring) can track intermediate formation and guide time-sensitive quenching .

- Analytical Cross-Validation : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation .

- Safety Protocols : Include emergency response steps (e.g., neutralization of spills with sodium bicarbonate) in standard operating procedures (SOPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products